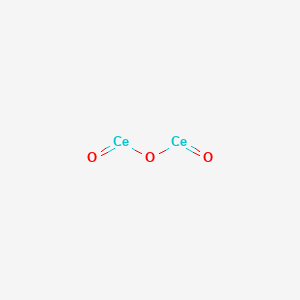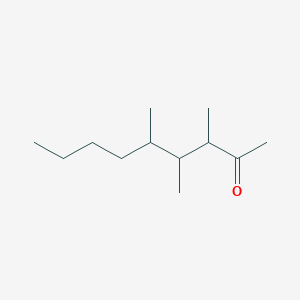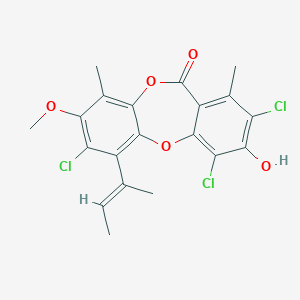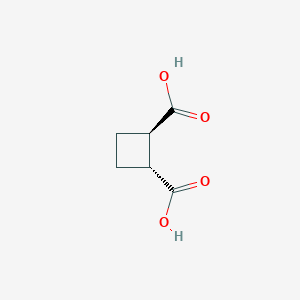
Dicerium trioxide
Overview
Description
Dicerium trioxide, also known as Dic3O, is an inorganic compound composed of three oxygen atoms and one dicerium atom. It is a colorless, odorless, and non-flammable solid that is insoluble in water. Dic3O is a member of the dicerium family of compounds, which are a class of compounds that contain a dicerium atom bonded to other atoms. Dic3O is an important compound in the research and development of new materials and has been used in a variety of scientific applications.
Scientific Research Applications
Quantitative Determination in Glasses : Dicerium trioxide, along with cerium dioxide, has been quantitatively determined in glasses using potentiometric titration. This method is sensitive and effective for analyzing the redox regime in glass melting furnaces, particularly for cerium-containing glasses (Chesnokova, Danilova, & Andreev, 1987).
Lanthanide Triple-Decker Sandwich Molecules : Research has been conducted on dicerium(III) mixed-ligand complexes, which are part of lanthanide triple-decker sandwich molecules. These complexes have been characterized by various spectroscopic methods and X-ray crystallography (Chabach, Lachkar, Cian, Fischer, & Weiss, 1993).
Mineral Trioxide Aggregate in Pediatric Dentistry : While not directly related to this compound, studies have examined the use of mineral trioxide aggregate (MTA) in pediatric dentistry for various endodontic/restorative applications, highlighting its effectiveness and biocompatibility (Srinivasan, Waterhouse, & Whitworth, 2009).
Chemical Differences in Trioxide Aggregates : Research comparing white and gray mineral trioxide aggregates has been conducted, analyzing their composition and identifying significant differences in certain constituents (Asgary, Parirokh, Eghbal, & Brink, 2005).
DNA Hydrolysis by Dicerium Complexes : A study on dicerium complexes, specifically Ce2(HXTA), demonstrated their ability to hydrolyze DNA at physiological pH and temperature, offering insights into potential applications in molecular biology (Branum, Tipton, Zhu, & Que, 2001).
Raman Spectroscopy in Tribological Systems : Although focusing on molybdenum compounds, this research provides insights into the application of Raman spectroscopy for studying transformations in tribological systems, which could be relevant for studies involving various trioxides (Windom, Sawyer, & Hahn, 2011).
Mechanism of Action
Target of Action
Dicerium trioxide, also known as cerium sesquioxide, is an oxide of the rare-earth metal cerium . Its primary targets are oxygen molecules in the environment . The compound interacts with these molecules during redox reactions, which are influenced by the conditions of pressure of oxygen and temperature of the medium .
Mode of Action
The mode of action of this compound involves a phase transition from cerium dioxide (CeO2) to this compound (Ce2O3), which is influenced by the conditions of pressure of oxygen and temperature of the medium . This transition is a reduction process that is explained by the formation and migration of oxygen vacancies .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve redox reactions. In these reactions, cerium dioxide (CeO2) is reduced to this compound (Ce2O3) in the presence of a shortage of oxygen . When there is an oxygen surplus, the process is reversed, and this compound is oxidized to cerium dioxide .
Pharmacokinetics
It’s known that the compound can be interconverted in the gaseous phase at high temperatures or in the presence of oxygen, and more recently in the solid state by applying an electric field . The conversion of Ce2O3 to CeO2 occurs at 0.72 V vs saturated calomel electrode (SCE) with hydrogen ion assisting the process and the reversible conversion at 0.15 V (SCE) .
Result of Action
The result of the action of this compound is the creation of oxygen vacancies, which are key to its function in various applications. For instance, cerium oxide is used as a catalytic converter for the minimization of CO emissions in the exhaust gases from motor vehicles .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and temperature . The phase transition from cerium dioxide to this compound is influenced by the conditions of pressure of oxygen and temperature of the medium . Therefore, the compound’s action, efficacy, and stability can vary depending on these environmental conditions.
Biochemical Analysis
Biochemical Properties
This transition of reduction is explained taking into account the formation and migration of oxygen vacancies .
Cellular Effects
Cerium oxides have been proposed as possible enhancers of the relative biological effectiveness in hadrotherapy for cancer treatment
Molecular Mechanism
It’s known that the phase transition from CeO2 to Ce2O3 is influenced by the conditions of pressure of oxygen and temperature of the medium . This transition of reduction is explained taking into account the formation and migration of oxygen vacancies .
properties
IUPAC Name |
oxo(oxoceriooxy)cerium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGVYCKOGBVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ce]O[Ce]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2O3 | |
| Record name | cerium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904282 | |
| Record name | Dicerium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Gray-green solid; [HSDB] | |
| Record name | Cerium oxide (Ce2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4760 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
3730 °C | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; soluble in acid | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
6.2 g/cu cm | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-green, cubic crystals | |
CAS RN |
1345-13-7 | |
| Record name | Dicerium trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium oxide (Ce2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicerium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2210 °C | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What are the applications of Dicerium Trioxide in anti-corrosion coatings?
A: this compound is being investigated as a component in multi-layered anti-corrosion coatings. Research suggests its inclusion, alongside other compounds like zinc and aluminum powders, in a Dacromet coating layer can enhance the corrosion resistance of the overall coating system. [] This application leverages the synergistic effects of various components to provide robust protection against corrosion.
Q2: Is there research on this compound beyond its use in anti-corrosion coatings?
A: Yes, while one study highlights its use in anti-corrosion coatings [], another explores its potential in fuel cell technology. This research focuses on the redox behavior of this compound and the possibility of forming a Sesquioxide, specifically C-type, which could be beneficial in fuel cell applications. [] This highlights the versatility of this compound and its potential across different scientific disciplines.
Q3: Are there methods to determine the presence of different valence forms of Cerium, like those potentially found in this compound, within a material?
A: Yes, potentiometric titration has been identified as a viable method to determine the different valence forms of Cerium present within glass materials. [] While this research doesn't directly analyze this compound, it provides a valuable analytical technique relevant to studying Cerium-containing compounds and their behavior in various matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)



![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
